iodonium p-toluenesulfonate CAS No. 1453864-75-9](/img/structure/B1377793.png)
[4-(Bromomethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Vue d'ensemble
Description
4-(Bromomethyl)phenyliodonium p-toluenesulfonate is a hypervalent iodine compound with the chemical formula C23H24BrIO6S and a molecular weight of 635.31 g/mol . It exists as a solid and is typically a white to off-white powder or crystalline substance . This compound is also known by other names, including:
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)phenyliodonium p-toluenesulfonate consists of an iodonium ion attached to a phenyl ring containing a bromomethyl group and a trimethoxyphenyl group. The tosylate anion is also part of the structure .
Chemical Reactions Analysis
This compound is a versatile reagent in organic synthesis. It participates in various reactions, including metal-free arylation of heteroatom nucleophiles . Researchers have explored its use in asymmetric diaryliodonium tosylates for metal-free arylation reactions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Environmental Impact and Toxicology of Brominated Compounds
Brominated compounds, such as tribromophenol and polybrominated diphenyl ethers (PBDEs), are widely used for their flame-retardant properties. Studies have investigated these substances from an environmental perspective, focusing on their concentrations in various environments, toxicokinetics, toxicodynamics, and their presence as both intermediate products and degradation products of other substances. Such research highlights the ubiquity of brominated compounds in the environment and the need for further understanding of their toxicological impacts (Koch & Sures, 2018)[https://consensus.app/papers/concentrations-toxicology-246tribromophenol-koch/9e9f694cdd2a567d963b0aea9511bb10/?utm_source=chatgpt].
Synthesis and Applications of Brominated Compounds
The synthesis of brominated compounds, including those used for analytical purposes, medical imaging, and as intermediates for further chemical synthesis, is a critical area of research. Phosphonic acid derivatives, for example, demonstrate the versatility of brominated reagents in creating bioactive properties, designing supramolecular materials, and functionalizing surfaces (Sevrain, Berchel, Couthon, & Jaffrès, 2017)[https://consensus.app/papers/phosphonic-acid-preparation-applications-sevrain/0c54a00094355a6ba54e2ef9e1220ad9/?utm_source=chatgpt].
Organic Electronics and Material Science
Brominated compounds play a significant role in the development of organic electronics and materials science. Their application extends to organic light-emitting diodes (OLEDs), where they are used in the synthesis of organic semiconductors. This demonstrates the importance of brominated reagents in achieving high-performance materials for electronic applications (Squeo & Pasini, 2020)[https://consensus.app/papers/bodipy-platform-tool-oleds-squeo/9881ddb7f3fd5c449d3309170450d393/?utm_source=chatgpt].
Propriétés
IUPAC Name |
[4-(bromomethyl)phenyl]-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrIO3.C7H8O3S/c1-19-13-8-14(20-2)16(15(9-13)21-3)18-12-6-4-11(10-17)5-7-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,10H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDJDWWDUXFVDQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC=C(C=C2)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrIO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Bromomethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate | |
CAS RN |
1453864-75-9 | |
| Record name | [4-(Bromomethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



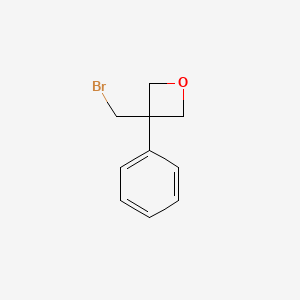

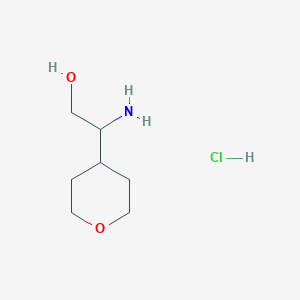
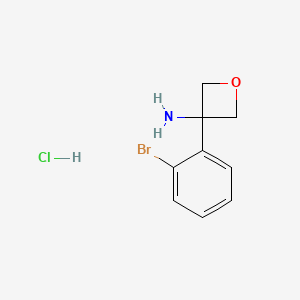
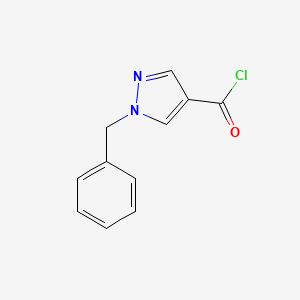
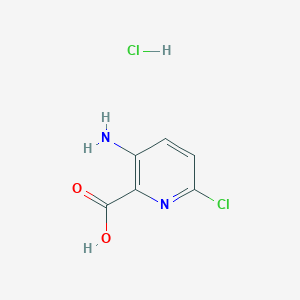
![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)
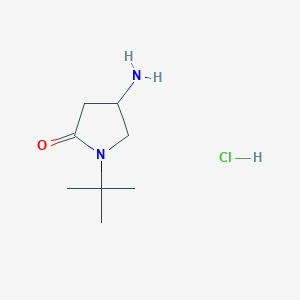
![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)
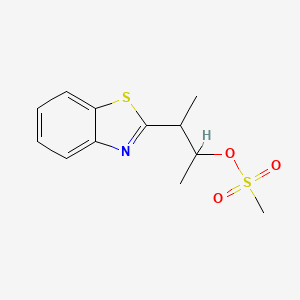
![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)
![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)
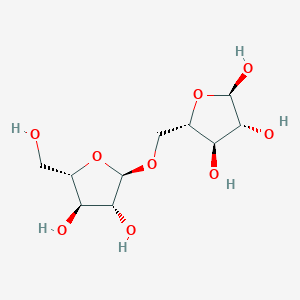
amine hydrochloride](/img/structure/B1377732.png)